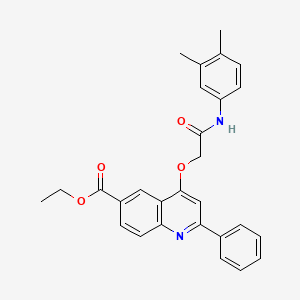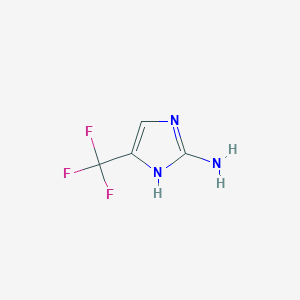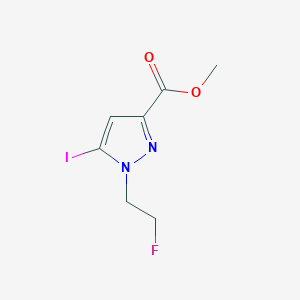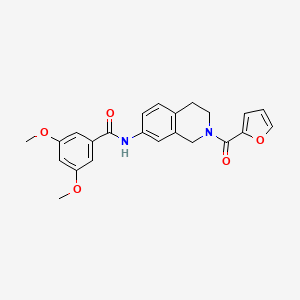
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride” is a chemical compound with the CAS Number: 1197237-40-3 . It is also known as Cyclopropyl-methyl-piperidin-4-yl-amine dihydrochloride . The compound is a white solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Linear Formula: C9H20Cl2N2 . The InChI Code for this compound is 1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H . The InChI key is GMLUQDIKQHBMKH-UHFFFAOYSA-N .Applications De Recherche Scientifique
Electrophile-induced Dearomatizing Spirocyclization
The treatment of N-arylisonicotinamides demonstrates a pathway to spirocyclic piperidines through electrophile-induced dearomatizing spirocyclization. This method yields spirocyclic dihydropyridines that can be transformed into spirocyclic piperidines, which are structurally related to biologically active molecules, suggesting potential applications in drug development and synthesis of complex molecular structures (Arnott et al., 2008).
Structure-Activity Relationships of Pyrazole Derivatives
Research into pyrazole derivatives as cannabinoid receptor antagonists reveals the importance of specific structural features for potent and selective activity against brain cannabinoid CB1 receptors. These findings could inform the design of new pharmacological probes or therapeutic agents capable of modulating cannabinoid receptor functions, which might be useful in treating disorders related to cannabinoid system dysregulation (Lan et al., 1999).
Analytical Profiles of Arylcyclohexylamines
The characterization of psychoactive arylcyclohexylamines, through advanced analytical techniques, underscores the capability for detailed molecular analysis in forensic and pharmaceutical sciences. This research aids in the identification and quantification of novel psychoactive substances in biological matrices, facilitating the development of detection methods for drug monitoring and pharmacological research (De Paoli et al., 2013).
Antibacterial Agents Development
The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives demonstrates a method for producing potent antibacterial agents. Such compounds, through their synthesis and reaction pathways, offer insights into the development of new antibiotics targeting resistant bacterial strains, highlighting the role of chemical synthesis in combating infectious diseases (Miyamoto et al., 1987).
Crystal Structure Studies for Drug Development
The synthesis and crystal structure analysis of novel bioactive heterocycles, such as 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, provide essential information for the structural characterization of molecules with biological importance. This research aids in the molecular modeling and biological study of new compounds, potentially leading to the development of drugs with specific therapeutic applications (Thimmegowda et al., 2009).
Orientations Futures
Pyrazole-containing compounds, which include “N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride”, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mécanisme D'action
Target of Action
The primary target of N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known to interact with its target, mapk14, leading to changes in the protein’s activity . This interaction could potentially alter the signaling pathways regulated by MAPK14, affecting cellular processes such as cell growth and inflammation .
Biochemical Pathways
Given its target, it can be inferred that it may influence theMAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to external stress .
Result of Action
Considering its target, it may influence cellular processes regulated by mapk14, potentially affecting cell growth, differentiation, and inflammatory responses .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2ClH/c19-15(18-9-11-1-2-11)13-3-4-14(17-10-13)12-5-7-16-8-6-12;;/h3-4,10-12,16H,1-2,5-9H2,(H,18,19);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOEVOQVXFPFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-phenylethyl)-4-{[3-(phenylthio)pyrazin-2-yl]oxy}benzamide](/img/structure/B2836040.png)
![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)





![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)



![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)
